molecular formula C40H77O4- B12581689 3-[(Octadecyloxy)carbonyl]henicosanoate CAS No. 201155-09-1

3-[(Octadecyloxy)carbonyl]henicosanoate

Cat. No.: B12581689
CAS No.: 201155-09-1
M. Wt: 622.0 g/mol
InChI Key: ZVIVMULBNVPAJY-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(Octadecyloxy)carbonyl]henicosanoate is a chemical compound that belongs to the class of esters It is characterized by a long carbon chain structure, which includes an octadecyloxy group and a henicosanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Octadecyloxy)carbonyl]henicosanoate typically involves the esterification reaction between henicosanoic acid and octadecyloxy alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of high-purity reactants and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(Octadecyloxy)carbonyl]henicosanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of henicosanoic acid and octadecyloxy alcohol.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is replaced by another nucleophile.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products Formed

    Hydrolysis: Henicosanoic acid and octadecyloxy alcohol.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

3-[(Octadecyloxy)carbonyl]henicosanoate has several applications in scientific research:

    Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: Investigated for its potential role in biological membranes due to its long carbon chain.

    Medicine: Explored for its potential use in drug delivery systems, where the ester bond can be hydrolyzed to release active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(Octadecyloxy)carbonyl]henicosanoate primarily involves its hydrolysis to release henicosanoic acid and octadecyloxy alcohol. The ester bond is susceptible to cleavage by enzymatic or chemical hydrolysis, which can be exploited in various applications, such as controlled drug release.

Comparison with Similar Compounds

Similar Compounds

    Methyl henicosanoate: Another ester of henicosanoic acid, but with a methyl group instead of an octadecyloxy group.

    Ethyl henicosanoate: Similar to methyl henicosanoate but with an ethyl group.

    Octadecyloxy acetate: An ester with an octadecyloxy group but a different acid component.

Uniqueness

3-[(Octadecyloxy)carbonyl]henicosanoate is unique due to its specific combination of a long-chain henicosanoate and an octadecyloxy group. This combination imparts distinct physical and chemical properties, making it suitable for specialized applications in various fields.

Properties

CAS No.

201155-09-1

Molecular Formula

C40H77O4-

Molecular Weight

622.0 g/mol

IUPAC Name

3-octadecoxycarbonylhenicosanoate

InChI

InChI=1S/C40H78O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38(37-39(41)42)40(43)44-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h38H,3-37H2,1-2H3,(H,41,42)/p-1

InChI Key

ZVIVMULBNVPAJY-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCCCCC(CC(=O)[O-])C(=O)OCCCCCCCCCCCCCCCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.